Receptor Subtype Selectivity vs. Propranolol
CGP 12177 hydrochloride demonstrates a distinct receptor subtype affinity profile compared to the non-selective β-blocker propranolol. CGP 12177 exhibits high affinity for β₁- and β₂-adrenoceptors (Ki = 0.9 nM and 4 nM, respectively) and lower affinity for β₃-adrenoceptors (Ki = 88 nM), where it acts as a partial agonist . In direct competition binding assays using [³H]CGP 12177 on human β₁-adrenoceptors expressed in CHO cells, CGP 12177 displayed a pKi of 8.76 ± 0.09, while propranolol showed a pKi of 7.92 ± 0.09 [1]. This represents a 6.9-fold higher affinity (0.84 log unit difference) for CGP 12177 at the β₁-adrenoceptor under identical assay conditions.
| Evidence Dimension | Binding affinity at human β₁-adrenoceptor (pKi) |
|---|---|
| Target Compound Data | pKi = 8.76 ± 0.09 |
| Comparator Or Baseline | Propranolol: pKi = 7.92 ± 0.09 |
| Quantified Difference | 6.9-fold higher affinity for CGP 12177 |
| Conditions | Competition binding with [³H]CGP 12177 on recombinant human β₁-adrenoceptors in CHO cells; 1 h incubation |
Why This Matters
Higher affinity for the primary cardiac β₁-adrenoceptor enables more potent receptor blockade at lower concentrations, a critical parameter for experimental design in cardiovascular pharmacology.
- [1] Gherbi K, May LT, Baker JG, Briddon SJ, Hill SJ. Negative cooperativity across β1-adrenoceptor homodimers provides insights into the nature of the secondary low-affinity CGP 12177 β1-adrenoceptor binding conformation. Pharmacol Res Perspect. 2016;4(4):e00250. View Source
